molecular formula C20H13F6N3O5S2 B2455790 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate CAS No. 896006-60-3

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate

Cat. No.: B2455790
CAS No.: 896006-60-3
M. Wt: 553.45
InChI Key: ADFJEIHGUUKYAV-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C20H13F6N3O5S2 and its molecular weight is 553.45. The purity is usually 95%.
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Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,5-bis(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F6N3O5S2/c1-2-15(31)27-17-28-29-18(36-17)35-8-12-6-13(30)14(7-33-12)34-16(32)9-3-10(19(21,22)23)5-11(4-9)20(24,25)26/h3-7H,2,8H2,1H3,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFJEIHGUUKYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F6N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate is a complex organic molecule notable for its diverse biological activities attributed to its unique structural features. This article discusses its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₈H₁₈F₆N₂O₃S, with a molecular weight of approximately 423.5 g/mol. It features a pyran ring fused with a thiadiazole moiety and a benzoate group, which are known to contribute to various biological activities.

Synthesis Pathway

The synthesis of the compound typically involves several steps:

  • Formation of the thiadiazole ring via condensation reactions.
  • Introduction of the propionamide group.
  • Coupling reactions to attach the pyran and benzoate moieties.

These synthetic methods allow for the creation of derivatives that may exhibit improved biological properties or altered pharmacokinetics .

Biological Activity

The biological activities of this compound are largely influenced by its structural components:

Component Structural Features Biological Activity
ThiadiazoleContains a thiadiazole ringAntimicrobial properties
PyranPyran ring structureAntifungal activity
BenzoateEster functionalityDiverse biological effects

Antimicrobial and Antifungal Properties

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antifungal activity against pathogens such as Fusarium species and Rhizoctonia solani, suggesting that modifications in the thiadiazole component can enhance efficacy against various plant diseases . Additionally, some studies have shown promising results in antimicrobial assays against gram-positive and gram-negative bacteria.

The mechanism of action is believed to involve binding to specific enzymes or receptors, inhibiting their activity. For instance, preliminary studies suggest that modifications on the thiadiazole and pyran rings can significantly influence binding affinity and specificity towards biological targets .

Case Studies

  • Antifungal Activity Against Rice Sheath Blight
    • The compound was tested against Rhizoctonia solani, showing significant fungicidal activity.
    • Results indicated that structural modifications could lead to enhanced efficacy against this pathogen.
  • Nematocidal Activity
    • Derivatives demonstrated notable nematocidal activity against Bursaphelenchus xylophilus, indicating potential for agricultural applications as effective pest control agents.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • In Vitro Studies : Compounds similar to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran have been shown to inhibit key enzymes involved in microbial metabolism.
  • Toxicity Assessments : Toxicity studies revealed that while exhibiting potent antimicrobial effects, certain derivatives maintained low toxicity levels in mammalian cell lines .

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